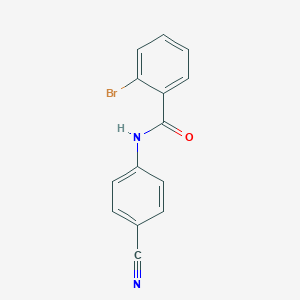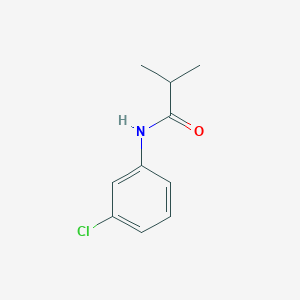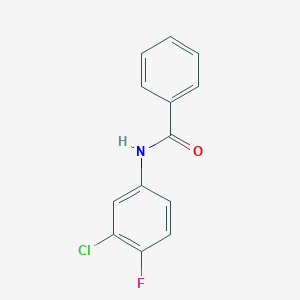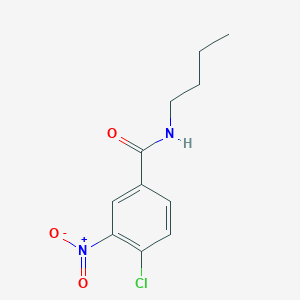
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPTH is a thiazolidinone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
FPTH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses. FPTH has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of the proteasome, which is involved in the degradation of proteins.
Wirkmechanismus
The mechanism of action of FPTH is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular signaling and regulation. FPTH has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins, and the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
FPTH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FPTH has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In addition, FPTH has been found to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FPTH in lab experiments is its ability to inhibit the activity of various enzymes and pathways involved in cellular signaling and regulation. This makes it a potentially useful compound for drug discovery and development. However, one of the limitations of using FPTH in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on FPTH. One area of research could be the development of more efficient synthesis methods for FPTH, which could improve the yield and purity of the compound. Another area of research could be the exploration of FPTH's potential applications in the treatment of viral infections, as it has been shown to exhibit anti-viral properties. Additionally, further research could be conducted to better understand the mechanism of action of FPTH and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of FPTH involves the reaction of 3-fluorobenzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to form the thiazolidinone ring. The final compound is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 60%.
Eigenschaften
CAS-Nummer |
56676-50-7 |
|---|---|
Produktname |
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one |
Molekularformel |
C9H6FNOS2 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6FNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
InChI-Schlüssel |
VXWKCDITSXADSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F |
Andere CAS-Nummern |
56676-50-7 |
Löslichkeit |
1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

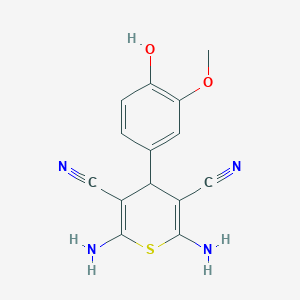


![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)


